molecular formula C7H3Cl3O2 B3146283 3,5-Dichloro-4-hydroxybenzoyl chloride CAS No. 59595-92-5

3,5-Dichloro-4-hydroxybenzoyl chloride

Cat. No.: B3146283
CAS No.: 59595-92-5
M. Wt: 225.5 g/mol
InChI Key: IENFFBUGGRQFQL-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzoyl chloride is a chemical compound with the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.46 g/mol . It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and one hydroxyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-hydroxybenzoyl chloride can be synthesized from 3,5-dichloro-4-hydroxybenzoic acid. The typical synthetic route involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride (SOCl₂) in the presence of a solvent such as 1,2-dimethoxyethane. The reaction is carried out by heating the mixture to 80°C and stirring it overnight .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxybenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Acylation Reactions: It can act as an acylating agent in reactions with amines to form amides.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed through acylation reactions with amines.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3,5-Dichloro-4-hydroxybenzoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydroxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, such as amines, through the acylation process. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a hydroxyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENFFBUGGRQFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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